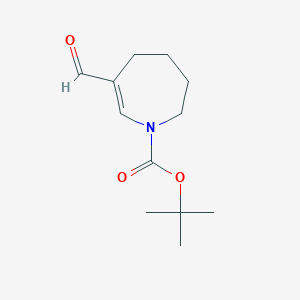

tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” is a chemical compound with the CAS Number: 2166665-33-2 . It has a molecular weight of 225.29 and its IUPAC name is the same as the common name . It is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h8-9H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is an oil and is stored at 4 degrees Celsius . It has a molecular weight of 225.29 .Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview

“Tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” (let’s call it TBFTHA for brevity) is a compound with intriguing potential in medicinal chemistry. Its unique structure combines a tetrahydroazepine ring with a formyl group, making it an attractive scaffold for drug design.

Applications

- Anticancer Agents:

- Mechanistic studies suggest that TBFTHA derivatives may interfere with cell cycle progression, induce apoptosis, or inhibit key enzymes involved in cancer cell survival .

- Researchers investigate their potential as neuroprotective agents, targeting conditions like Alzheimer’s disease or Parkinson’s disease. The formyl group may play a role in modulating receptor interactions .

Organic Synthesis and Fine Chemicals

Overview

TBFTHA derivatives are valuable building blocks in organic synthesis due to their reactivity and versatility. Chemists use them to construct more complex molecules.

Applications

- Indole Derivatives Synthesis: Biaryl Synthesis: Functionalized Pyrrolidines:

Future Directions

Mechanism of Action

Target of Action

Indole derivatives, which share some structural similarity with “tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its functional groups.

Mode of Action

The interaction of indole derivatives with their targets can result in a variety of effects, depending on the nature of the target and the specific derivative. For example, some indole derivatives have been found to have antiviral activity, inhibiting viral replication by interacting with specific viral proteins .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have been found to have anti-inflammatory and analgesic activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structures. These properties can significantly impact the bioavailability of these compounds .

Result of Action

The molecular and cellular effects of indole derivatives can vary widely, ranging from antiviral to anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

properties

IUPAC Name |

tert-butyl 6-formyl-2,3,4,5-tetrahydroazepine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUWZESXSQFCCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2565051.png)

![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2565052.png)

![(Z)-3-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2565053.png)

![1-(4-Chlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2565058.png)

![Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2565061.png)

![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2565062.png)